molecular formula C9H8BrN5O B2873789 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 929837-67-2

5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2873789
CAS No.: 929837-67-2
M. Wt: 282.101
InChI Key: PYCFNTNZKIKTJG-UHFFFAOYSA-N
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Description

The 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class of heterocycles. This scaffold is recognized for its versatility and has been identified as a key pharmacophore in the development of novel therapeutic agents. Compounds within the ATC series have demonstrated promising biological activities in scientific research. For instance, structurally similar analogues have been investigated as potent inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism and is a potential target for mitigating adverse drug-drug interactions . Furthermore, the ATC core has been a focus in infectious disease research, with optimized derivatives showing significant efficacy against Trypanosoma cruzi , the parasite responsible for Chagas' disease . In antimicrobial research, the 1,2,3-triazole-4-carboxamide moiety is found in molecules that disarm the bacterial SOS response, a pathway associated with the development of antibiotic resistance, positioning these compounds as potential adjuvants to conventional antibiotics . Other research highlights include derivatives being explored as promising antimicrobial agents against strains like Staphylococcus aureus . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-(4-bromophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5O/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCFNTNZKIKTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Scalability
Buchwald–Hartwig 65–78 >95 18 h High
Propargyl Cyclization 50–60 80–90 24 h Moderate
Microwave-Assisted 70–75 92–98 45 min Low
Solid-Phase 60–70 85–90 8 h Medium

Mechanistic Insights and Optimization Strategies

  • Catalyst Selection : Palladacycle catalysts (e.g., (THP-Dipp)Pd(cinn)Cl) outperform traditional Pd(PPh₃)₄ in minimizing dehalogenation side reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, dioxane) stabilize the transition state in cyclization steps, while nonpolar solvents favor coupling reactions.
  • Protecting Groups : Temporary protection of the 5-amino group with Boc anhydride prevents undesired N-arylation during Buchwald–Hartwig reactions.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts. Reaction conditions may vary depending on the desired product but often involve mild temperatures and environmentally friendly solvents .

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Compound Name R₁ (Position 1) R₅ (Position 5) R₄ (Position 4) Key Properties/Applications
Target Compound 4-Bromophenyl NH₂ Carboxamide Hypothesized SOS response inhibition*
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl NH₂ Carboxamide IC₅₀ = 32 µM (LexA cleavage inhibition); β-turn mimetic; low cytotoxicity
5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide (2a) 4-Bromobenzyl NH₂ Carboxamide High yield (90%); characterized via IR, NMR
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorobenzyl NH₂ N-(3-methylphenyl)amide Enhanced lipophilicity; potential kinase modulation
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl CH₃ Varied N-substituents Demonstrated synthetic versatility; SAR exploration

SOS Response Inhibition

The scaffold 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (IC₅₀ = 32 µM) inhibits LexA self-cleavage, a critical step in bacterial SOS response activation, by mimicking the β-turn conformation required for LexA proteolysis .

Spectrum of Activity

Triazole carboxamides with halogenated aryl groups, such as 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide, exhibit cross-species reactivity in Gram-negative pathogens (e.g., E. coli, Pseudomonas aeruginosa), suggesting that bromine’s electronegativity enhances target binding in conserved regions . However, N-methylation of the carboxamide group in related compounds diminishes activity, highlighting the importance of hydrogen-bonding interactions .

Biological Activity

5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H11BrN4O2
  • Molecular Weight : 303.14 g/mol

This structure includes a triazole ring that is known for its bioactive properties, particularly in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Research indicates that this compound exhibits:

  • Antiparasitic Activity : It has shown significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have demonstrated that derivatives of this compound can suppress parasite burden in infected models, indicating its potential as a therapeutic agent .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity against various cell lines. The presence of the triazole moiety is believed to contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Efficacy Against Trypanosoma cruzi

A pivotal study focused on the optimization of this compound derivatives highlighted their potent antitrypanosomal activity. Key findings include:

  • In Vitro Activity : The compound demonstrated submicromolar activity against T. cruzi with an IC50 value significantly lower than existing treatments like benznidazole .
  • In Vivo Efficacy : In mouse models, certain derivatives led to a marked reduction in parasitemia and improved survival rates compared to untreated controls. This suggests that these compounds could be effective in both acute and chronic phases of Chagas disease .

Anticancer Activity

The anticancer potential of this triazole derivative has been explored across various cancer cell lines:

Cell LineIC50 (µM)Notes
HeLa13.62 ± 0.86Strong activity compared to controls
AGS2.63 ± 0.17Potent against gastric cancer cells
MGC-8033.05 ± 0.29Effective against gastric cancer
HCT-11611.57 ± 0.53Colon cancer cell line

These results indicate that the compound possesses significant anticancer properties, potentially through mechanisms involving the induction of apoptosis and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of the triazole scaffold has provided insights into optimizing the biological activity of these compounds:

  • Modifications to peripheral substituents have been shown to enhance potency and selectivity.
  • The amino group at position five is critical for maintaining bioactivity; alterations lead to loss of efficacy .

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